1,6-di(propan-2-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Beschreibung
1,6-di(propan-2-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a structurally complex heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with isopropyl groups at positions 1 and 5. The carboxamide group at position 4 is conjugated to a 1,3,4-thiadiazole ring via an ylidene linkage. This architecture combines pharmacologically relevant motifs: the pyrazolo-pyridine scaffold is known for its role in kinase inhibition and anticancer activity, while the thiadiazole moiety contributes to metabolic stability and electronic modulation .
Synthetic routes for this compound likely involve multi-step protocols, including cyclocondensation of hydrazine derivatives with diketones or keto-esters, followed by functionalization of the thiadiazole ring. Reaction conditions (e.g., temperature, solvent polarity) are critical for optimizing yield and purity .
Eigenschaften
IUPAC Name |
1,6-di(propan-2-yl)-N-(1,3,4-thiadiazol-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6OS/c1-8(2)12-5-10(14(22)19-15-20-16-7-23-15)11-6-17-21(9(3)4)13(11)18-12/h5-9H,1-4H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAINUHTQGWMSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=NN2C(C)C)C(=C1)C(=O)NC3=NN=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 1,6-di(propan-2-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and the introduction of the thiadiazole moiety. The synthetic route typically involves the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the fused heterocyclic system.
Introduction of the Thiadiazole Moiety: This step involves the reaction of the pyrazolo[3,4-b]pyridine core with a thiadiazole precursor under suitable conditions to form the desired compound.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
1,6-di(propan-2-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Antifilarial Activity
Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant antifilarial properties. For instance, compounds containing the thiadiazole core have been shown to act as macrofilaricides against human filarial infections like onchocerciasis. The compound under discussion may share similar mechanisms due to its structural components, which suggest potential efficacy against parasitic infections .
Anticancer Properties
The pyrazolo[3,4-b]pyridine framework is known for its anticancer activity. Research indicates that modifications to this structure can lead to compounds with enhanced selectivity and potency against various cancer cell lines. The incorporation of the thiadiazole moiety may further improve these properties by altering the pharmacokinetic profile and enhancing bioavailability .
Neuropharmacological Effects
Preliminary investigations suggest that certain derivatives of this compound may cross the blood-brain barrier, indicating potential applications in treating central nervous system disorders. This characteristic is crucial for developing drugs aimed at neurological conditions .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 1,6-di(propan-2-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be achieved through various synthetic routes involving cyclization reactions and modifications of existing heterocycles. Understanding the SAR is vital for optimizing its biological activity. For example, substituents on the pyrazole ring can significantly influence the compound's potency and selectivity against targeted biological pathways.
Efficacy in Animal Models
In vivo studies have demonstrated that related compounds exhibit reduced adult worm burdens in models of filarial infections when administered at specific dosages over a defined period. For instance, a related thiadiazole compound was shown to reduce adult L. sigmodontis worm burden significantly when dosed at 30 mg/kg for seven days .
Toxicological Assessments
Toxicity evaluations are critical for advancing any new pharmacological agent. Initial assessments of related compounds have indicated that while some exhibit promising efficacy, they also present CNS-related side effects at higher concentrations. These findings necessitate careful consideration during drug development phases to ensure safety alongside efficacy .
Wirkmechanismus
The mechanism of action of 1,6-di(propan-2-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound’s structural and functional uniqueness emerges when compared to analogs in the pyrazolo-pyridine and thiadiazole families. Below is a detailed analysis:
Structural Analogues and Substituent Effects
| Compound Name | Key Structural Differences | Biological/Functional Implications | Reference |
|---|---|---|---|
| N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | Methoxymethyl substituent on thiadiazole; dimethyl on pyrazole | Enhanced solubility but reduced metabolic stability vs. isopropyl groups | |
| N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-phenylpyrrolidine-3-carboxamide | Pyrrolidine-carboxamide core instead of pyrazolo-pyridine | Lower kinase affinity due to absence of pyridine N-atom | |
| 2-Aminopropanamide derivatives | Simplified amide backbone; no fused heterocycles | Broader bioavailability but weaker target specificity | |
| Thiadiazole-based compounds (e.g., anti-inflammatory agents) | Thiadiazole with nitro/fluorophenyl substituents | Higher anti-inflammatory activity but increased toxicity |
Pharmacological and Chemical Properties
- Bioactivity: The pyrazolo-pyridine-thiadiazole hybrid likely exhibits dual kinase inhibition (e.g., EGFR, VEGFR) due to its planar aromatic system and hydrogen-bonding capacity. This contrasts with simpler amides (e.g., 2-aminopropanamide derivatives), which lack the rigidity for strong target engagement .
- Synthetic Complexity : The compound’s multi-ring system requires precise stepwise synthesis, unlike oxazolo[5,4-b]pyridine analogs (e.g., ), where oxazole substitution simplifies ring formation but diminishes electronic diversity .
Thermal and Spectroscopic Analysis
NMR spectra (1H, 13C) for similar structures reveal distinct shifts for thiadiazole protons (δ 8.2–8.5 ppm) and pyrazole carbons (δ 145–160 ppm), aiding structural confirmation .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare pyrazolo[3,4-b]pyridine-carboxamide derivatives?
Answer:
Pyrazolo[3,4-b]pyridine-carboxamide derivatives are typically synthesized via condensation reactions. For example, coupling pyrazolo[3,4-d]pyrimidin-4-amine intermediates with activated carbonyl groups (e.g., chloroacetamide derivatives) in polar aprotic solvents like DMF or ethanol. Sodium bicarbonate or potassium iodide is often used to facilitate nucleophilic substitution, followed by recrystallization from ethanol/DMF mixtures to purify the product . Key steps include:
Intermediate preparation : Reacting pyrazolo-pyrimidine precursors with alkyl/aryl halides.
Coupling : Stirring with thiadiazole-derived carboxamide under mild conditions (room temperature, 24–36 hours).
Purification : Ice-water precipitation and ethanol recrystallization.
Advanced: How can reaction conditions be optimized to improve yield in the synthesis of thiadiazole-pyrazolo[3,4-b]pyridine hybrids?
Answer:
Optimization requires a Design of Experiments (DoE) approach:
- Solvent selection : DMF enhances solubility of intermediates but may require post-reaction dilution with ice-water to precipitate products .
- Catalysis : Potassium iodide (KI) accelerates SN2 reactions in chloroacetamide coupling .
- Temperature : Prolonged stirring (36 hours) at room temperature minimizes side reactions vs. reflux .
- Statistical modeling : Use response surface methodology (RSM) to balance yield and purity, as demonstrated in flow-chemistry optimizations for analogous heterocycles .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- 1H/13C NMR : Confirm regiochemistry of pyrazolo-pyridine and thiadiazole moieties (e.g., diagnostic peaks for NH imine at δ 10–12 ppm) .
- HPLC : Assess purity (>98% required for biological assays; C18 columns with MeOH/H2O mobile phases) .
- IR spectroscopy : Validate carbonyl (C=O, ~1650 cm⁻¹) and thiadiazole (C=N, ~1600 cm⁻¹) groups .
Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound?
Answer:
- Cytotoxicity : MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to measure IC50 values against cancer cell lines .
- Kinase inhibition : Fluorescence polarization assays targeting CDK or JAK kinases, given structural similarity to pyrazolo[3,4-d]pyrimidine inhibitors .
- Antioxidant activity : DPPH radical scavenging assays, comparing IC50 to reference compounds like ascorbic acid .
Advanced: How should researchers address contradictions in biological activity data across studies?
Answer:
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times, cell passage numbers).
- Solubility controls : Use DMSO concentrations ≤0.1% to avoid solvent interference .
- Structural analogs : Compare activity of derivatives (e.g., urea/thiourea modifications) to isolate pharmacophoric contributions .
Advanced: What computational tools can predict binding modes of this compound with kinase targets?
Answer:
- Molecular docking (AutoDock Vina) : Use crystal structures of CDK2 (PDB: 1HCL) to model interactions with the pyrazolo-pyridine core .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- ADMET prediction (SwissADME) : Evaluate bioavailability and blood-brain barrier penetration .
Basic: What safety precautions are required when handling this compound?
Answer:
- PPE : Gloves, lab coat, and goggles due to limited toxicity data (GBZ 2.1-2007 workplace exposure standards) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of DMF vapors .
Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Answer:
- Core modifications : Replace 1,3,4-thiadiazole with 1,2,4-triazole to enhance hydrogen bonding .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF3) on the pyridine ring to improve kinase affinity .
- Pharmacokinetic tuning : Add PEGylated side chains to increase solubility .
Advanced: What stability challenges arise during long-term storage of this compound?
Answer:
- Hydrolysis : The thiadiazole imine bond is prone to degradation in aqueous buffers (pH >7). Store lyophilized at -20°C .
- Light sensitivity : Protect from UV exposure to prevent photodegradation of the pyrazolo ring .
Advanced: How can continuous-flow chemistry improve scalability of the synthesis?
Answer:
- Microreactors : Enable precise temperature control during exothermic steps (e.g., chloroacetamide coupling) .
- In-line purification : Integrate scavenger resins to remove unreacted intermediates, reducing post-processing .
Advanced: What strategies validate target engagement in cellular models?
Answer:
- CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of kinases in lysates after compound treatment.
- Western blotting : Quantify phosphorylation levels of downstream targets (e.g., STAT3 for JAK inhibitors) .
Basic: What solvents are compatible with this compound for formulation in biological assays?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
